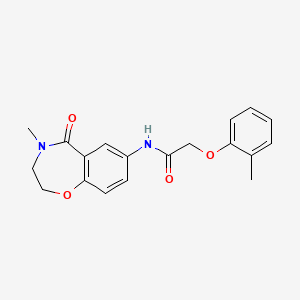
N-(4-metil-5-oxo-2,3,4,5-tetrahidro-1,4-benzoxazepin-7-il)-2-(2-metilfenoxi)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-(2-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C19H20N2O4 and its molecular weight is 340.379. The purity is usually 95%.
BenchChem offers high-quality N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-(2-methylphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-(2-methylphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibidor del dominio Bromodomain de PCAF
F2276-0099 se sabe que es un inhibidor del dominio Bromodomain de PCAF/GCN5 . Los dominios Bromodomain son dominios proteicos que se unen a residuos de lisina acetilados, y los inhibidores de estos dominios tienen aplicaciones terapéuticas potenciales en cáncer y enfermedades inflamatorias.
Diseño de fármacos para el dominio Bromodomain de PCAF
F2276-0099 se ha propuesto como una molécula farmacológica potencial para el dominio Bromodomain de PCAF . El compuesto se identificó a través de un proceso que involucra la hipótesis de E-Farmacofórico, el acoplamiento molecular, el cálculo de enriquecimiento, el método de acoplamiento inducido por ajuste, el cálculo de energía de unión, la predicción de ADME, el cálculo de energía de punto único y la simulación de dinámica molecular .
Papel en el tratamiento de enfermedades
La disfunción del dominio Bromodomain de PCAF, una acetiltransferasa de lisina, está relacionada con la aparición y progresión de varias enfermedades como el cáncer, la diabetes, el SIDA, etc. . Por lo tanto, F2276-0099, como inhibidor del dominio Bromodomain de PCAF, podría usarse potencialmente en el tratamiento de estas enfermedades .
Uso en investigación
F2276-0099 está disponible para uso en investigación . Se puede utilizar en estudios científicos para comprender el papel del dominio Bromodomain de PCAF en varios procesos biológicos y enfermedades .
Mecanismo De Acción
Target of Action
F2276-0099 is a PCAF/GCN5 BRD inhibitor . The PCAF (p300/CBP-associated factor) bromodomain (BRD) is a lysine acetyltransferase that has emerged as a promising drug target due to its dysfunction being associated with the onset and progression of various diseases such as cancer, diabetes, and AIDS .
Mode of Action
F2276-0099 interacts with the PCAF BRD, inhibiting its function. The PCAF BRD recognizes and binds to acetylated lysine residues, a key post-translational modification in the regulation of gene expression. By inhibiting PCAF BRD, F2276-0099 can alter the gene expression regulated by this enzyme .
Biochemical Pathways
The inhibition of PCAF BRD by F2276-0099 affects the acetylation of lysine residues, which can lead to changes in the transcription of certain genes. This can have downstream effects on various biochemical pathways, potentially altering cellular functions .
Result of Action
The molecular and cellular effects of F2276-0099’s action would depend on the specific genes affected by the inhibition of PCAF BRD. This could potentially include changes in cell growth, differentiation, and survival .
Propiedades
IUPAC Name |
N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13-5-3-4-6-16(13)25-12-18(22)20-14-7-8-17-15(11-14)19(23)21(2)9-10-24-17/h3-8,11H,9-10,12H2,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGHEWLFHKJYDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid](/img/structure/B2358082.png)
![4-methyl-3-(methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2358083.png)



![3-Phenyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2358087.png)


![7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2358092.png)

![3-Hydroxy-1,3-bis(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2358097.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide](/img/structure/B2358100.png)
![4-Chloro-2-(5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2358102.png)
